molecular formula C18H22N2O3S B5514727 1-(2-METHOXYPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE

1-(2-METHOXYPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE

Cat. No.: B5514727
M. Wt: 346.4 g/mol
InChI Key: WRCKFIFZJXNLMS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-phenylmethanesulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-phenylmethanesulfonylpiperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a sulfonyl chloride derivative. One common method is the reaction of 1-(2-methoxyphenyl)piperazine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Yb(OTf)3 in acetonitrile has also been reported to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-phenylmethanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-phenylmethanesulfonylpiperazine has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzylsulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-18-10-6-5-9-17(18)19-11-13-20(14-12-19)24(21,22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCKFIFZJXNLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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